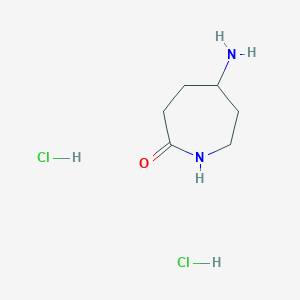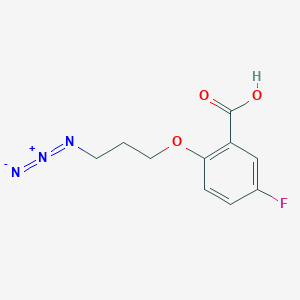
2-(3-Azidopropoxy)-5-fluorobenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Copper (I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction . This reaction is a powerful tool for functionalizing polyhydroxylated platforms . Another method involves the reaction of 3-fluorobenzoic acid with propargyl alcohol and sodium azide.Aplicaciones Científicas De Investigación
Biodegradation Studies
- Fluorobenzoate Biodegradation : Studies on fluorobenzoates, which are structurally related to 2-(3-Azidopropoxy)-5-fluorobenzoic acid, have revealed insights into their biodegradation. For instance, Sphingomonas sp. HB-1 can degrade 3-fluorobenzoate, a compound structurally similar to this compound, indicating potential environmental biodegradation pathways for these types of compounds (Boersma et al., 2004).
Chemical Synthesis and Optimization
- Optimization of Synthesis : Research has been conducted on the synthesis of related compounds like methyl 2-amino-5-fluorobenzoate, providing insights into the synthesis process which could be relevant for this compound. This involves a series of reactions including nitrification, esterification, and hydronation, offering a potential framework for synthesizing related fluorobenzoic acid derivatives (Yin Jian-zhong, 2010).
Material Science and Magnetic Properties
- Material Science Applications : Studies on benzoate derivatives have shown that modifications in their structure, such as the number of non-coordinated fluoro-substituents, can influence their magnetic properties. This is significant for the development of materials with specific magnetic properties, where compounds like this compound might find applications (Liu et al., 2017).
Environmental Chemistry
- Environmental Interactions : The study of interactions between fluorobenzoic acids and different metal surfaces provides crucial information on the environmental fate and behavior of these compounds, which is relevant for understanding the environmental impact of this compound (Ikezawa & Nagai, 2010).
Mecanismo De Acción
Target of Action
Azide-containing compounds are often used in click chemistry for site-specific incorporation into recombinant proteins or synthesis of chemical probes and tools for biological applications .
Mode of Action
Azide-containing compounds are known to interact with their targets through bioorthogonal reactions with alkynes . This interaction can lead to changes in the target’s function or structure, potentially affecting its role in various biological processes.
Biochemical Pathways
Azide-containing compounds have been used in studies involving lipid remodeling . In one such study, an azide-containing analogue of cholesterol was used to manipulate the biosynthesis of cholesteryl 6’-acylglucoside in Helicobacter pylori .
Pharmacokinetics
The development of prodrugs from nucleoside reverse transcriptase inhibitors (nrtis) has shown pharmacological potential, as these prodrugs could be designed to cross biological barriers and reach target cells, thus exhibiting high selectivity and efficacy compared to the original drugs .
Result of Action
Based on the use of azide-containing compounds in lipid remodeling studies, it can be inferred that these compounds may have an impact on cellular adhesion and membrane fluidity .
Action Environment
It is known that the efficacy of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
2-(3-Azidopropoxy)-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of click chemistry. The azido group in the compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for bioconjugation and labeling of biomolecules . This compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, it can form stable amide bonds with primary amine groups in the presence of activators such as EDC or HATU . These interactions are crucial for crosslinking and synthesis of chemical probes.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . The compound’s ability to participate in click chemistry reactions allows it to be used for labeling and tracking cellular components, thereby providing insights into cellular functions and dynamics. Additionally, its interactions with enzymes and proteins can modulate cellular activities, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and participate in chemical reactions. The azido group enables the compound to undergo CuAAC reactions, forming covalent bonds with alkyne-containing molecules . This mechanism is essential for bioconjugation and labeling applications. Furthermore, the fluorine atom in the compound can influence its binding affinity and specificity towards target biomolecules, enhancing its effectiveness in biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its reactivity may decrease over extended periods . Long-term studies have shown that the compound can maintain its activity in in vitro and in vivo experiments, although its effectiveness may diminish with prolonged exposure. Researchers must consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and metabolic disturbances. Researchers must carefully optimize the dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can be metabolized through pathways involving azide reduction and fluorine substitution, leading to the formation of different metabolites. These metabolic processes can influence the compound’s activity and effectiveness in biochemical assays.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and interactions with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and optimizing its use in biochemical assays.
Propiedades
IUPAC Name |
2-(3-azidopropoxy)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O3/c11-7-2-3-9(8(6-7)10(15)16)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJVAAWMNVZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




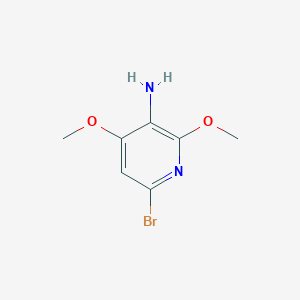
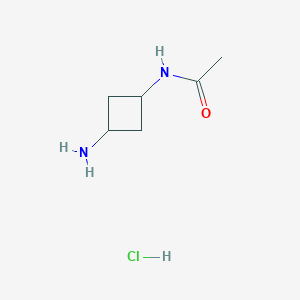
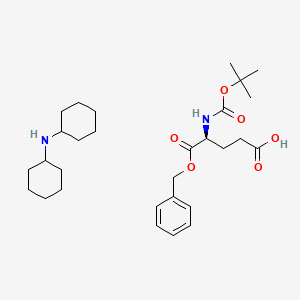

![tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B1383184.png)

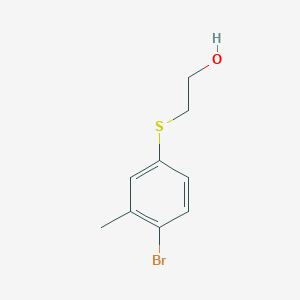

![1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1383191.png)
